molecular formula C18H24ClNO B154710 N,N-diethyl-2-(2-phenylphenoxy)ethanamine hydrochloride CAS No. 1734-91-4

N,N-diethyl-2-(2-phenylphenoxy)ethanamine hydrochloride

Cat. No.: B154710
CAS No.: 1734-91-4
M. Wt: 305.8 g/mol
InChI Key: COMYJNPWDUUIDJ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(2-phenylphenoxy)ethanamine hydrochloride: is a chemical compound with the molecular formula C₁₈H₂₄ClNO. It is known for its unique structure, which includes a biphenyl group linked to a triethylamine moiety via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(2-phenylphenoxy)ethanamine hydrochloride typically involves the reaction of 2-biphenylyloxyethanol with triethylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

    Catalyst: Acid catalysts such as hydrochloric acid.

    Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(2-phenylphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

Scientific Research Applications

N,N-diethyl-2-(2-phenylphenoxy)ethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-phenylphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The biphenyl group allows for π-π interactions with aromatic residues in proteins, while the triethylamine moiety can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Biphenylyloxy)diethylamine hydrochloride
  • 2-(2-Biphenylyloxy)ethylamine hydrochloride
  • 2-(2-Biphenylyloxy)trimethylamine hydrochloride

Uniqueness

N,N-diethyl-2-(2-phenylphenoxy)ethanamine hydrochloride is unique due to its specific combination of a biphenyl group and a triethylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1734-91-4

Molecular Formula

C18H24ClNO

Molecular Weight

305.8 g/mol

IUPAC Name

N,N-diethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C18H23NO.ClH/c1-3-19(4-2)14-15-20-18-13-9-8-12-17(18)16-10-6-5-7-11-16;/h5-13H,3-4,14-15H2,1-2H3;1H

InChI Key

COMYJNPWDUUIDJ-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=CC=C1C2=CC=CC=C2.Cl

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1C2=CC=CC=C2.Cl

Key on ui other cas no.

1734-91-4

Origin of Product

United States

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